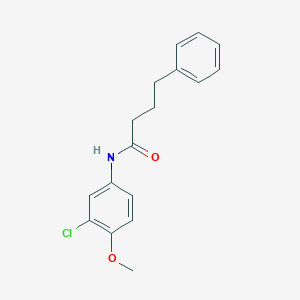![molecular formula C22H20Cl2N2O3 B297539 2-(2,4-dichlorophenoxy)-N'-[(E)-(4-ethoxynaphthalen-1-yl)methylidene]propanehydrazide](/img/structure/B297539.png)
2-(2,4-dichlorophenoxy)-N'-[(E)-(4-ethoxynaphthalen-1-yl)methylidene]propanehydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-dichlorophenoxy)-N'-[(E)-(4-ethoxynaphthalen-1-yl)methylidene]propanehydrazide is a chemical compound that has attracted the attention of scientific researchers due to its potential applications in various fields.
作用机制
The mechanism of action of 2-(2,4-dichlorophenoxy)-N'-[(E)-(4-ethoxynaphthalen-1-yl)methylidene]propanehydrazide varies depending on its application. In medicinal chemistry, it has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of various enzymes and proteins involved in cell proliferation and survival. In agriculture, it inhibits the activity of an enzyme involved in plant growth, leading to the death of weeds. In material science, it acts as a precursor for the synthesis of various functional materials by undergoing various chemical reactions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2,4-dichlorophenoxy)-N'-[(E)-(4-ethoxynaphthalen-1-yl)methylidene]propanehydrazide depend on its concentration, duration of exposure, and route of administration. In medicinal chemistry, it has been shown to induce cytotoxicity (cell death) in cancer cells, reduce inflammation, and inhibit the growth of fungi. In agriculture, it has been shown to inhibit the growth of weeds without affecting the growth of crops. However, prolonged exposure to this compound can lead to adverse effects on human health and the environment.
实验室实验的优点和局限性
The advantages of using 2-(2,4-dichlorophenoxy)-N'-[(E)-(4-ethoxynaphthalen-1-yl)methylidene]propanehydrazide in lab experiments include its potent biological activities, ease of synthesis, and availability. However, its limitations include its potential toxicity, lack of selectivity, and limited solubility in aqueous media.
未来方向
The future directions for research on 2-(2,4-dichlorophenoxy)-N'-[(E)-(4-ethoxynaphthalen-1-yl)methylidene]propanehydrazide include the development of more selective and potent analogs for its use in medicinal chemistry, the optimization of its herbicidal activity for use in agriculture, and the synthesis of new functional materials for use in material science. Additionally, further studies are needed to investigate the potential adverse effects of this compound on human health and the environment.
合成方法
The synthesis of 2-(2,4-dichlorophenoxy)-N'-[(E)-(4-ethoxynaphthalen-1-yl)methylidene]propanehydrazide involves the reaction of 2,4-dichlorophenol with 4-ethoxynaphthaldehyde in the presence of hydrazine hydrate. The resulting product is then purified and characterized using various spectroscopic techniques.
科学研究应用
2-(2,4-dichlorophenoxy)-N'-[(E)-(4-ethoxynaphthalen-1-yl)methylidene]propanehydrazide has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has been shown to exhibit potent anticancer, antifungal, and anti-inflammatory activities. In agriculture, it has been used as a herbicide to control the growth of weeds. In material science, it has been used as a precursor for the synthesis of various functional materials.
属性
产品名称 |
2-(2,4-dichlorophenoxy)-N'-[(E)-(4-ethoxynaphthalen-1-yl)methylidene]propanehydrazide |
|---|---|
分子式 |
C22H20Cl2N2O3 |
分子量 |
431.3 g/mol |
IUPAC 名称 |
2-(2,4-dichlorophenoxy)-N-[(E)-(4-ethoxynaphthalen-1-yl)methylideneamino]propanamide |
InChI |
InChI=1S/C22H20Cl2N2O3/c1-3-28-20-10-8-15(17-6-4-5-7-18(17)20)13-25-26-22(27)14(2)29-21-11-9-16(23)12-19(21)24/h4-14H,3H2,1-2H3,(H,26,27)/b25-13+ |
InChI 键 |
NRNUDBTVUJUDES-DHRITJCHSA-N |
手性 SMILES |
CCOC1=CC=C(C2=CC=CC=C21)/C=N/NC(=O)C(C)OC3=C(C=C(C=C3)Cl)Cl |
SMILES |
CCOC1=CC=C(C2=CC=CC=C21)C=NNC(=O)C(C)OC3=C(C=C(C=C3)Cl)Cl |
规范 SMILES |
CCOC1=CC=C(C2=CC=CC=C21)C=NNC(=O)C(C)OC3=C(C=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,9-bis(4-methoxyphenyl)-3a-methyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B297456.png)

![5-bromo-1-[2-(4-chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B297461.png)
![5-bromo-1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B297462.png)

![Tert-butyl 2-[(4-bromo-2-chlorophenoxy)acetyl]hydrazinecarboxylate](/img/structure/B297466.png)
![ethyl 2-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-3-oxo-7-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297469.png)
![2-{3-[(6-acetyl-5-(2-methoxy-1-naphthyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]-1H-indol-1-yl}-N-(2-furylmethyl)acetamide](/img/structure/B297470.png)
![6-acetyl-2-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-5-(2-methoxy-1-naphthyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B297471.png)
![ethyl 2-({1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-5-(2,3-dimethoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297474.png)
![3-Methylbenzyl 4-[(4-methyl-1-piperazinyl)carbothioyl]phenyl ether](/img/structure/B297475.png)

![4-(4-tert-butylphenyl)-N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-oxobutanamide](/img/structure/B297480.png)
![2-(2-{4-[2-(mesitylamino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide](/img/structure/B297481.png)